Bromocholine bromide

Catalog No.
S793558
CAS No.
2758-06-7
M.F
C5H13BrN.Br
C5H13Br2N
M. Wt
246.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocholine bromide

CAS Number

2758-06-7

Product Name

Bromocholine bromide

IUPAC Name

2-bromoethyl(trimethyl)azanium bromide

Molecular Formula

C5H13BrN.Br
C5H13Br2N

Molecular Weight

246.97 g/mol

InChI

InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

OINMNSFDYTYXEQ-UHFFFAOYSA-M

SMILES

Array

Synonyms

2-Bromo-N,N,N-trimethyl-ethanaminium Bromide; Bromcholin; Bromocholine Bromide; Hypercyl; Kathesin; Trimethyl β-Bromoethylammonium Bromide;

Canonical SMILES

C[N+](C)(C)CCBr.[Br-]

The exact mass of the compound (2-Bromoethyl)trimethylammonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32215. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromocholine bromide (2-bromoethyltrimethylammonium bromide) is a highly reactive, bifunctional quaternary ammonium salt. It features a permanent cationic trimethylammonium headgroup paired with a reactive 2-bromoethyl tail. In industrial and laboratory procurement, it is primarily sourced as a pre-activated electrophilic building block for introducing the choline moiety into complex molecular scaffolds. Unlike standard choline salts that serve as passive dietary or biological components, bromocholine bromide functions as a potent alkylating agent. It is extensively utilized in the synthesis of functionalized cationic polymers, novel ionic liquids, biochemical probes (such as methanethiosulfonate reagents), and as a critical precursor in the manufacturing of radiopharmaceuticals like [18F]fluorocholine.

Buyers seeking to introduce a trimethylammonium ethyl group often consider standard choline chloride or chlorocholine chloride as cheaper alternatives. However, generic substitution fails due to fundamental differences in leaving group reactivity and structural readiness. Standard choline chloride possesses a terminal hydroxyl group, which is a poor leaving group; it cannot participate in direct nucleophilic substitution (SN2) without prior activation via toxic reagents like thionyl chloride or tosyl chloride, adding steps and reducing yield [1]. While chlorocholine chloride (chlormequat) possesses a halide, the chloride ion is a significantly weaker leaving group than bromide. In standard SN2 alkylation reactions, substituting bromocholine bromide with chlorocholine chloride drastically reduces reaction kinetics, often requiring elevated temperatures that cause degradation of sensitive downstream targets [2].

Nucleophilic Substitution Kinetics: Bromide vs. Chloride Leaving Groups

When synthesizing complex quaternary ammonium derivatives, the choice of the terminal halide dictates the reaction conditions. Bromocholine bromide utilizes a primary bromide leaving group, which is inherently more reactive in SN2 displacements than the chloride found in chlorocholine chloride. In typical aliphatic nucleophilic substitutions, bromide leaving groups react approximately 50 to 100 times faster than chlorides. This kinetic advantage allows alkylations with bromocholine bromide to proceed at lower temperatures and shorter reaction times, preventing the thermal degradation of sensitive substrates that occurs when forcing the less reactive chlorocholine chloride to react [1].

Evidence DimensionRelative SN2 reaction rate (halide leaving group)
Target Compound DataHigh reactivity (primary bromide leaving group)
Comparator Or BaselineChlorocholine chloride (primary chloride leaving group)
Quantified Difference~50-100x faster reaction kinetics for bromide vs. chloride in standard SN2 displacements
ConditionsAliphatic nucleophilic substitution (SN2) with amines or thiols

Enables milder reaction conditions, which is critical for preventing thermal degradation and improving isolated yields when alkylating sensitive complex molecules.

Process Safety and EHS Burden: Pre-formed Salt vs. In-Situ Synthesis

The synthesis of the choline moiety often involves the reaction of trimethylamine with 1,2-dibromoethane. Procuring pre-synthesized bromocholine bromide eliminates the need for facilities to handle 1,2-dibromoethane, a highly toxic, volatile (vapor pressure 11 mmHg at 25°C), and carcinogenic liquid. By utilizing the stable, solid bromocholine bromide, laboratories and manufacturing plants achieve a 100% reduction in exposure risk to these hazardous volatile precursors, streamlining safety protocols and reducing the infrastructure costs associated with handling highly regulated alkylating gases and liquids .

Evidence DimensionExposure to volatile carcinogenic precursors
Target Compound Data0% exposure (stable, non-volatile solid salt)
Comparator Or BaselineIn-situ synthesis using 1,2-dibromoethane (vapor pressure 11 mmHg)
Quantified Difference100% elimination of handling requirements for volatile carcinogenic alkylating agents
ConditionsLaboratory and pilot-scale synthesis of choline derivatives

Dramatically lowers the Environmental, Health, and Safety (EHS) compliance burden and infrastructure costs for procurement and scale-up.

Synthetic Route Efficiency: Direct Alkylation vs. Hydroxyl Activation

Utilizing standard choline chloride to append a trimethylammonium group requires a multi-step sequence: the terminal hydroxyl must first be converted into a viable leaving group (e.g., via mesylation, tosylation, or halogenation), followed by purification, and finally the SN2 displacement. Procuring bromocholine bromide bypasses this activation phase entirely. In the synthesis of complex targets like sinapine analogs or functionalized naphthalenediimides, using bromocholine bromide reduces the synthetic route by at least 1 to 2 steps compared to starting from choline chloride, directly translating to lower reagent costs, reduced solvent waste, and higher overall throughput [1].

Evidence DimensionSynthetic step count for electrophilic coupling
Target Compound Data1 step (direct SN2 alkylation)
Comparator Or BaselineCholine chloride (2-3 steps: activation + purification + alkylation)
Quantified DifferenceReduction of 1-2 synthetic steps and elimination of intermediate activation reagents
ConditionsAttachment of a choline moiety to complex organic scaffolds

Reduces raw material costs, minimizes chemical waste, and accelerates production timelines by streamlining the synthetic route.

Synthesis of Biochemical Probes (e.g., MTSET)

Directly downstream of its superior leaving group reactivity (Section 3), bromocholine bromide is the preferred precursor for synthesizing positively charged methanethiosulfonate (MTS) reagents, such as MTSET. The primary bromide is efficiently displaced by methanethiosulfonate ions under mild conditions, yielding high-purity probes essential for mapping ion channel structures and protein topologies [1].

Radiopharmaceutical Manufacturing ([18F]Fluorocholine)

Leveraging its status as a pre-activated, stable solid (Section 3), bromocholine bromide serves as a critical reference standard and synthetic precursor in the automated manufacturing of [18F]fluorocholine. The highly reactive bromide leaving group allows for rapid radiofluorination via nucleophilic aliphatic substitution, which is critical given the short half-life (110 minutes) of the fluorine-18 isotope [2].

Development of Functionalized Cationic Polymers and Ionic Liquids

Benefiting from its step-economy and direct alkylation efficiency (Section 3), bromocholine bromide is widely used to graft trimethylammonium groups onto polymer backbones or to synthesize novel deep eutectic solvents (DES) and ionic liquids. It allows materials scientists to introduce permanent positive charges without the multi-step activation required by standard choline salts[3].

Hydrogen Bond Acceptor Count

1

Exact Mass

246.93943 Da

Monoisotopic Mass

244.94147 Da

Heavy Atom Count

8

UNII

KH1I7RU18L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2758-06-7

Wikipedia

Bromocholine bromide

General Manufacturing Information

Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Last modified: 09-14-2023

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